molecular formula C18H15ClN2O B11097863 (4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

(4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Cat. No.: B11097863
M. Wt: 310.8 g/mol
InChI Key: AUHKJUTZZQZQOW-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of indole alkaloids that are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction involves the condensation of tryptamine with an aromatic aldehyde, such as 4-chlorobenzaldehyde, in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an aqueous medium, leading to the formation of the desired beta-carboline product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chlorophenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other beta-carbolines and indole derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

IUPAC Name

(4-chlorophenyl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C18H15ClN2O/c19-13-7-5-12(6-8-13)18(22)21-10-9-15-14-3-1-2-4-16(14)20-17(15)11-21/h1-8,20H,9-11H2

InChI Key

AUHKJUTZZQZQOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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